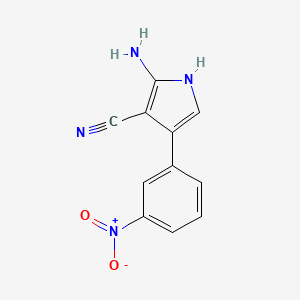

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile

描述

属性

IUPAC Name |

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-9-10(6-14-11(9)13)7-2-1-3-8(4-7)15(16)17/h1-4,6,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLRQINHBBKTDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and an appropriate amine under catalytic conditions. For example, a one-pot three-component reaction can be employed using recyclable polyethylene glycol (PEG-400) and glycerol as solvents at 100°C . This method is characterized by its operational simplicity, high yields, and environmentally friendly nature.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. The choice of solvents and catalysts would also be critical to ensure the process is both cost-effective and environmentally sustainable.

化学反应分析

Nucleophilic Substitution Reactions

The amino group participates in condensation reactions with active methylene compounds. In a key study:

Reaction with malononitrile

-

Product : 2-amino-4-methyl-1-(4-(2-amino-3-cyano-4-methyl-1H-pyrrol-1-yl)phenyl)-1H-pyrrol-3-carbonitrile (45% yield)

-

Mechanism :

-

Michael addition of malononitrile’s methylene group to the pyrrole carbonyl

-

Cyclization via NH group attacking the nitrile carbon

-

| Reactant | Product Structure | Yield (%) | Purification Method |

|---|---|---|---|

| Malononitrile | Bispyrrole derivative | 45 | Methanol recrystallization |

Cyclization and Heterocycle Formation

With dimethylformamide dimethyl acetal (DMFDMA):

-

Product : α,β-unsaturated ketone intermediate (E-configuration confirmed by J = 13 Hz coupling)

-

Subsequent cyclization : Forms 1-(4-(3-hydroxy-1H-pyrrol-1-yl)phenyl)-1H-pyrrol-3-ol under basic conditions

Key spectral data for cyclized product :

-

IR : 3419 cm⁻¹ (hydroxyl)

-

¹H NMR : δ 6.35 ppm (pyrrole-H), δ 5.03 ppm (OH)

Multicomponent Reactions

With ylidenemalononitriles :

-

Conditions : Phase-transfer catalysis (tetrabutylammonium bromide/K₂CO₃)

-

Products : 5-acetyl-2-amino-4-aryl-1-(4-(5-acetyl-2-amino-3-cyano-4-aryl-1H-pyrrol-2-yl)phenyl)-1H-pyrrole-3-carbonitriles

-

Yields : 56–73% (dependent on aryl substituents)

| Entry | Aryl Group | Yield (%) | IR (CN stretch, cm⁻¹) |

|---|---|---|---|

| 14a | Phenyl | 73 | 2188 |

| 14c | p-Methoxyphenyl | 73 | 2183 |

Thiolation Reactions

With 2-mercaptoethanol :

-

Product : 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles (61–90% yield)

-

Mechanism : Thiol nucleophile attacks electrophilic pyrrole carbon

Oxidative Transformations

IBX-mediated aromatization :

科学研究应用

The compound has demonstrated a range of biological activities, particularly in the fields of oncology and pharmacology. Key findings include:

- Anticancer Activity : Several studies have reported that derivatives of 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In vitro assays indicate that these compounds can inhibit cell proliferation effectively, often outperforming standard chemotherapeutics like cisplatin in terms of IC50 values .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit metallo-beta-lactamases (MBLs), which are critical enzymes involved in antibiotic resistance. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrrole ring enhance inhibitory potency against different subclasses of MBLs .

Anticancer Efficacy

A study evaluated the anticancer properties of several pyrrole derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of human cancer cell lines. Notably, compounds 5g and 5h displayed strong inhibition rates across multiple tested lines, suggesting their potential as lead compounds for further development .

Metallo-Beta-Lactamase Inhibition

In another study focusing on antibiotic resistance, derivatives of the compound were synthesized and tested for their ability to inhibit MBLs. The N-benzoyl derivative exhibited potent activity against all tested MBLs with low micromolar inhibition constants, highlighting its potential as a therapeutic agent in combating resistant bacterial strains .

Table 1: Summary of Biological Activities

作用机制

The mechanism of action of 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Nitrile (CN) stretches appear at ~2190–2203 cm⁻¹ in most analogs, while carbonyl (CO) peaks (e.g., 1680 cm⁻¹ in compound 14b) indicate additional functional groups .

- NMR : Pyrrole protons resonate at δ 5.13–8.16 ppm, influenced by substituents .

- Crystallography : Tools like SHELX and ORTEP-3 are used for structural validation, though the target compound’s crystal structure remains unreported .

生物活性

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring substituted with an amino group and a nitrophenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that the presence of the nitrophenyl group enhances its antimicrobial action by interacting with bacterial cell membranes and enzymes involved in cell wall synthesis .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound demonstrated superior efficacy compared to standard chemotherapeutics like cisplatin, with IC50 values indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it has been linked to the inhibition of metallo-β-lactamases (MBLs), which are crucial for antibiotic resistance in bacteria .

- Interference with Cell Signaling Pathways : Molecular docking studies suggest that this compound can bind to ATP-binding sites on growth factor receptors, disrupting signaling pathways that promote tumor growth .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrrole derivatives indicates that modifications to the functional groups significantly impact their biological activity. The presence of electron-withdrawing groups like nitro enhances the compound's ability to interact with biological targets, thereby increasing its potency against cancer cells and bacteria .

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | < 10 µM (MCF-7) | Active against E. coli |

| 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile | Similar structure | < 15 µM (HT-29) | Active against S. aureus |

Case Studies

- In Vitro Studies : A study conducted on various derivatives of pyrrole compounds demonstrated that those containing the carbonitrile moiety exhibited enhanced cytotoxicity against human cancer cell lines compared to their non-cyano counterparts .

- Animal Models : In vivo studies using rat models for chemically induced colon cancer showed that treatment with this compound resulted in reduced tumor size and improved survival rates, indicating its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : A multi-step approach involves condensation of active methylene-containing reagents with substituted aryl aldehydes. For example, modifications using ylidenemalononitriles in methanol with sodium as a base yield pyrrole derivatives . Optimization can include adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (room temperature vs. reflux), and stoichiometry of sodium to enhance yield. Computational tools like quantum chemical calculations (e.g., DFT) can predict intermediate stability and guide condition selection .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, β = 106.92°) provide unambiguous confirmation of bond lengths, angles, and nitro-group orientation . Complementary techniques include FT-IR for functional group analysis (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and NMR for aromatic proton environments.

Q. What are the key spectroscopic signatures for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons from the 3-nitrophenyl group appear as multiplets in δ 7.5–8.5 ppm, while pyrrole NH₂ protons resonate as broad singlets near δ 5.5–6.5 ppm .

- ¹³C NMR : The nitrile carbon (C≡N) appears at δ ~115–120 ppm, and the nitro group’s electron-withdrawing effect deshields adjacent carbons .

- UV-Vis : Absorption bands near 300–350 nm correlate with π→π* transitions in the conjugated pyrrole-nitrophenyl system .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., kinases or enzymes). For example, substituent effects at the 4-aryl position (e.g., replacing 3-nitrophenyl with electron-deficient groups) can be modeled to optimize interactions with hydrophobic pockets . Free-energy perturbation (FEP) calculations further quantify binding energy changes .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Methodological Answer : Contradictions often arise from minor structural variations. For example, replacing the pyrrole’s 3-nitrophenyl group with 4-methoxyphenyl (electron-donating) may reduce antifungal activity due to altered electron density . Systematic SAR studies should include:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against fungal strains (e.g., Candida albicans).

- Physicochemical profiling : LogP and solubility measurements to differentiate bioavailability effects from intrinsic activity .

Q. How can reaction engineering improve scalability of the synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., nitro group introduction). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification time . Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progress in real time .

Q. What crystallographic challenges arise in polymorph screening, and how are they addressed?

- Methodological Answer : Polymorphs may form due to flexible nitro-group orientation. High-throughput screening (HTS) using solvents of varying polarity (e.g., DMSO vs. hexane) identifies stable forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphic transitions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.

- Photostability : Expose to UV light (λ = 254 nm) and monitor via LC-MS for nitro-group reduction or ring-opening byproducts .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。